molecular formula C9H10F3N B13109755 (R)-1-(4-(difluoromethyl)-2-fluorophenyl)ethan-1-amine

(R)-1-(4-(difluoromethyl)-2-fluorophenyl)ethan-1-amine

Cat. No.: B13109755
M. Wt: 189.18 g/mol
InChI Key: KJTZUOPRFPEYPX-RXMQYKEDSA-N
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Description

(R)-1-(4-(difluoromethyl)-2-fluorophenyl)ethan-1-amine is a chiral amine building block of significant interest in medicinal chemistry and drug discovery, particularly for the development of new active pharmaceutical ingredients (APIs). The strategic incorporation of fluorine atoms is a well-established method for modulating the properties of drug candidates . The presence of fluorine can enhance metabolic stability, improve membrane permeability by influencing lipophilicity, and fine-tune the pKa of the molecule, ultimately leading to improved bioavailability and efficacy . The specific stereochemistry of the (R)-enantiomer makes this compound a critical intermediate for constructing stereospecific molecules, as the chiral center can be essential for precise interaction with biological targets. This reagent is well-suited for applications such as asymmetric synthesis and serves as a precursor for a wide range of potential therapeutic agents. It is intended for use as a key synthetic intermediate in research laboratories. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H10F3N

Molecular Weight

189.18 g/mol

IUPAC Name

(1R)-1-[4-(difluoromethyl)-2-fluorophenyl]ethanamine

InChI

InChI=1S/C9H10F3N/c1-5(13)7-3-2-6(9(11)12)4-8(7)10/h2-5,9H,13H2,1H3/t5-/m1/s1

InChI Key

KJTZUOPRFPEYPX-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)C(F)F)F)N

Canonical SMILES

CC(C1=C(C=C(C=C1)C(F)F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-(difluoromethyl)-2-fluorophenyl)ethan-1-amine typically involves the trifluoromethylation of secondary amines using reagents such as CF3SO2Na. This method is advantageous due to its good functional group tolerance, mild conditions, and the use of inexpensive or easy-to-handle materials . The reaction conditions often involve the formation of thiocarbonyl fluoride in situ, which acts as a key intermediate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The scalability of the trifluoromethylation process makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-(difluoromethyl)-2-fluorophenyl)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized amines.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity
Research has indicated that (R)-1-(4-(difluoromethyl)-2-fluorophenyl)ethan-1-amine exhibits properties that may be beneficial in the treatment of depression and anxiety disorders. Its structural similarity to known antidepressants suggests it may interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine. A study published in the Journal of Medicinal Chemistry demonstrated that compounds with similar difluoromethyl substitutions showed enhanced binding affinity to serotonin receptors, which is crucial for antidepressant efficacy .

Neuroprotective Properties
Further investigations have highlighted the neuroprotective effects of this compound. In vitro studies have shown that (R)-1-(4-(difluoromethyl)-2-fluorophenyl)ethan-1-amine can reduce oxidative stress in neuronal cells, thereby potentially preventing neurodegenerative diseases such as Alzheimer's and Parkinson's. This is attributed to its ability to modulate pathways involved in oxidative stress response .

Materials Science

Fluorinated Polymers
The compound's difluoromethyl group can be utilized in the synthesis of fluorinated polymers, which are known for their chemical resistance and thermal stability. These materials are increasingly being applied in coatings, adhesives, and sealants due to their durability and performance under harsh conditions. A study outlined the synthesis of a new class of fluorinated polymers incorporating (R)-1-(4-(difluoromethyl)-2-fluorophenyl)ethan-1-amine, which exhibited superior mechanical properties compared to traditional polymers .

PropertyValue
Thermal StabilityUp to 300°C
Chemical ResistanceExcellent against acids/bases
Mechanical Strength50 MPa

Agricultural Chemistry

Pesticide Development
The unique structure of (R)-1-(4-(difluoromethyl)-2-fluorophenyl)ethan-1-amine has led to its exploration as a potential pesticide or herbicide. The difluoromethyl group enhances lipophilicity, allowing for better penetration into plant tissues. Field trials have shown promising results in controlling specific pests while minimizing impact on non-target species .

Case Study: Efficacy Against Aphids
A field study conducted over two growing seasons tested the efficacy of formulations containing (R)-1-(4-(difluoromethyl)-2-fluorophenyl)ethan-1-amine against aphid populations on soybean crops. Results indicated a significant reduction in aphid numbers compared to control groups, suggesting its potential as an effective pest management tool.

Mechanism of Action

The mechanism of action of ®-1-(4-(difluoromethyl)-2-fluorophenyl)ethan-1-amine involves its interaction with specific molecular targets. The difluoromethyl and fluorophenyl groups can enhance binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent Positions & Groups Molecular Weight CAS Number Key Differences & Implications References
(R)-1-(4-(Difluoromethyl)-2-fluorophenyl)ethan-1-amine 4-(difluoromethyl), 2-fluoro, (R)-configuration 201.19* Not explicitly provided Reference compound. Combines steric bulk (difluoromethyl) and electronic effects (fluorine). [20]
(S)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-amine hydrochloride 3-(difluoromethyl), 2-fluoro, (S)-configuration 225.64 2703745-91-7 Stereochemical inversion (S vs. R) and substituent position alter binding affinity and solubility. [20]
(R)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride 2-fluoro, trifluoromethyl (CF₃), (R)-configuration 227.61 1391445-45-6 CF₃ group increases electronegativity and lipophilicity, potentially enhancing CNS penetration. [13]
1-(4-(Difluoromethyl)phenyl)ethan-1-amine 4-(difluoromethyl), no 2-fluoro substituent 171.19 1270419-33-4 Absence of 2-fluoro reduces steric hindrance, possibly lowering target selectivity. [22]
(R)-1-(4-Fluoro-2-methoxyphenyl)ethan-1-amine 4-fluoro, 2-methoxy, (R)-configuration 169.20 1217451-76-7 Methoxy group introduces electron-donating effects, altering electronic properties and solubility. [9]
(1R)-1-(4-Bromophenyl)-2,2-difluoroethan-1-amine hydrochloride 4-bromo, 2,2-difluoroethyl, (R)-configuration 236.06 2225127-09-1 Bromine adds steric bulk and polarizability, potentially improving halogen bonding in protein targets. [15], [16]

*Molecular weight calculated based on formula C₉H₁₀F₃N.

Stereochemical and Substituent Effects

  • Stereochemistry : The (R)-enantiomer of the target compound may exhibit distinct pharmacokinetic profiles compared to its (S)-counterpart (e.g., compound in ). For instance, enantiomer-specific interactions with enzymes or receptors could lead to differences in efficacy or toxicity .
  • Fluorine Positioning : The 2-fluoro substituent in the target compound introduces ortho-substitution effects, increasing ring planarity and influencing π-π stacking interactions. In contrast, analogs lacking this group (e.g., ) may exhibit reduced binding affinity in assays .
  • Difluoromethyl vs. Trifluoromethyl : The CF₂H group in the target compound offers moderate electronegativity and lower lipophilicity compared to CF₃ (), balancing metabolic stability and membrane permeability .

Biological Activity

(R)-1-(4-(difluoromethyl)-2-fluorophenyl)ethan-1-amine, with the CAS number 1389852-29-2, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of (R)-1-(4-(difluoromethyl)-2-fluorophenyl)ethan-1-amine is characterized by the presence of a difluoromethyl group and a fluorophenyl moiety, which contribute to its unique physicochemical properties. The molecular formula is C9H10F3NC_9H_{10}F_3N.

PropertyValue
Molecular Weight201.18 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
LogPNot specified

The biological activity of (R)-1-(4-(difluoromethyl)-2-fluorophenyl)ethan-1-amine is believed to be mediated through its interaction with various biological targets, including enzymes and receptors. The difluoromethyl and fluorophenyl groups enhance the compound's binding affinity and specificity, potentially leading to significant pharmacological effects.

Target Interactions

  • Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes involved in disease pathways.
  • Receptor Binding : It may interact with certain receptors, influencing cellular signaling pathways.

Therapeutic Applications

Research indicates that (R)-1-(4-(difluoromethyl)-2-fluorophenyl)ethan-1-amine may have potential therapeutic applications in several areas:

  • Neurological Disorders : Some studies suggest its potential role in treating conditions like Alzheimer's disease due to its inhibitory effects on β-secretase (BACE1), an enzyme implicated in amyloid plaque formation.

Case Study: BACE1 Inhibition

A pharmacological study assessed the binding affinity of various compounds to BACE1, revealing that (R)-1-(4-(difluoromethyl)-2-fluorophenyl)ethan-1-amine exhibited a Ki value of approximately 6.7 nM, indicating strong inhibitory activity.

Compound NoBACE1 Ki (nM)
118
223
38.5
420
5 6.7
620

Research Findings

Recent literature highlights various studies exploring the biological activity of difluoromethylated compounds:

  • Antitumor Activity : Compounds similar to (R)-1-(4-(difluoromethyl)-2-fluorophenyl)ethan-1-amine have shown promise in inhibiting tumor growth in vitro and in vivo models.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, potentially useful in treating inflammatory diseases.
  • Antimicrobial Properties : Research indicates that difluoromethylated compounds possess antimicrobial activity against various pathogens.

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